Orphenadrine - 83-98-7

Orphenadrine

Catalog Number: EVT-364984
CAS Number: 83-98-7
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Metabolic Intermediate (MI) Complex Formation: Orphenadrine forms an MI complex with cytochrome P450 enzymes, particularly the phenobarbital-induced isozymes in rat hepatic microsomes. [, ] This complexation is associated with the inhibition of certain P450-mediated metabolic pathways. []
  • Oxidation to o-Methyl Benzophenone: Quantitative analysis of orphenadrine and its metabolites in urine can be achieved by oxidizing them with alkaline potassium permanganate (KMnO4) to o-methyl benzophenone. [, ] This benzophenone derivative is then analyzed using gas chromatography. [, ]

Diphenhydramine

  • Relevance: Diphenhydramine is the parent compound of orphenadrine, with orphenadrine being the o-methyl analogue of diphenhydramine. [] Both compounds share structural similarities and exhibit antimuscarinic effects. []
  • Compound Description: Tofenacine is a metabolite of orphenadrine. Like orphenadrine, it can form metabolic intermediate complexes with cytochrome P-450 enzymes. []
  • Relevance: Tofenacine is a structurally related metabolite of orphenadrine, sharing the core tricyclic structure. [] Its formation and potential for metabolic interactions are relevant to understanding the disposition and potential for drug interactions with orphenadrine.

o-Methylbenzhydryloxyacetic acid

  • Compound Description: o-Methylbenzhydryloxyacetic acid is a metabolite of orphenadrine identified in human urine. []

N-monodemethylorphenadrine

  • Compound Description: N-monodemethylorphenadrine is a metabolite of orphenadrine. []

N,N-didemethylorphenadrine

  • Compound Description: N,N-didemethylorphenadrine is a metabolite of orphenadrine. []

Orphenadrine N-oxide

  • Compound Description: Orphenadrine N-oxide is a metabolite of orphenadrine found in human urine. [, ]

o-Methylbenzhydrol

  • Compound Description: o-Methylbenzhydrol is a metabolite of orphenadrine. []

Paracetamol (Acetaminophen)

  • Relevance: Paracetamol is often co-formulated with orphenadrine for enhanced analgesic effects in conditions like painful skeletal muscle spasms and low back pain. [, , , ] Studies have shown that orphenadrine can increase and prolong the antinociceptive effects of paracetamol. []

Chlorpromazine

  • Relevance: Studies investigated the pharmacokinetic interaction between chlorpromazine and orphenadrine, finding that orphenadrine can lower plasma chlorpromazine concentrations. [] This interaction could be clinically significant, potentially reducing the efficacy of chlorpromazine.

Phenobarbitone (Phenobarbital)

  • Relevance: Research showed that phenobarbital pretreatment in rats induces cytochrome P-450 enzymes that are involved in the metabolism of both orphenadrine and tofenacine. [] This induction was found to activate orphenadrine metabolism. [] Additionally, a clinical study found that phenobarbital, like orphenadrine, can lower plasma chlorpromazine concentrations. []
  • Relevance: Studies compared the effects of orphenadrine and imipramine on respiratory and circulatory function in rats, particularly in overdose scenarios. [, ] The research aimed to understand the potential for cardiotoxicity and the efficacy of physostigmine as an antidote.

Physostigmine

  • Relevance: It was investigated as a potential antidote for orphenadrine and imipramine overdoses in rats, but the studies found no benefit in counteracting their cardiotoxic effects. [, ]

Droperidol

  • Relevance: Animal studies explored whether droperidol could counteract the respiratory and circulatory effects of orphenadrine overdose. []

Chlorzoxazone

  • Relevance: A study compared the efficacy of chlorzoxazone and orphenadrine in managing pain associated with cervical spondylosis, finding chlorzoxazone to be more effective after two weeks of treatment. []

Metyrapone

  • Relevance: Metyrapone was used as a probe to study the interaction of orphenadrine metabolites with cytochrome P-450 enzymes. [] By measuring the loss of metyrapone binding sites, researchers could quantify the extent of metabolic intermediate complex formation.

Caffeine

  • Relevance: Caffeine is often co-formulated with orphenadrine and aspirin for enhanced analgesic effects. [] This combination is marketed for its combined analgesic and alertness properties.

Aspirin

  • Relevance: Aspirin is often co-formulated with orphenadrine and caffeine for enhanced analgesic effects. [] This combination targets different pain pathways for greater efficacy.

Diclofenac Sodium

  • Relevance: Diclofenac is sometimes combined with orphenadrine for enhanced analgesic and muscle relaxant effects. [, ] This fixed-dose combination (Neodolpasse) has been studied for its efficacy in managing postoperative and acute pain conditions.
Source and Classification

Orphenadrine is synthesized from diphenylmethanol and is classified as a tertiary amine. Its chemical formula is C18H23NOC_{18}H_{23}NO, and it is recognized for its central nervous system depressant effects, which contribute to its muscle-relaxing properties. The compound is also noted for having antihistaminic effects, making it useful in treating various conditions beyond muscle spasms, such as allergies and motion sickness .

Synthesis Analysis

Methods of Synthesis

Orphenadrine can be synthesized through several methods involving the reaction of diphenylmethanol derivatives with appropriate amines. One common method includes:

  1. Formation of the Intermediate: Reacting benzyl chloride with an appropriate amine to form an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization to form orphenadrine.

Technical Details

The synthesis typically involves the following steps:

  • Reagents: Diphenylmethanol, amines (e.g., 2-amino-1-methylpropan-1-ol), and catalysts.
  • Conditions: The reactions are usually carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels.
Molecular Structure Analysis

Structure and Data

Orphenadrine has a distinctive molecular structure characterized by a phenolic group and a tertiary amine. The structural formula can be represented as follows:

Orphenadrine Structure C18H23NO\text{Orphenadrine Structure }\text{C}_{18}\text{H}_{23}\text{N}\text{O}

Key data points include:

  • Molecular Weight: 273.38 g/mol
  • Melting Point: Approximately 130 °C
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water .
Chemical Reactions Analysis

Reactions and Technical Details

Orphenadrine can undergo various chemical reactions, including:

  • Acid-Base Reactions: As a weak base, orphenadrine reacts with strong acids to form salts, enhancing its solubility for pharmaceutical formulations.
  • Hydrolysis: Under certain conditions, orphenadrine may hydrolyze to yield its constituent components.

Technical Details

The stability of orphenadrine can be influenced by pH levels, temperature, and the presence of light. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and assess purity levels during synthesis .

Mechanism of Action

Process and Data

Orphenadrine exerts its muscle relaxant effects primarily through central mechanisms. It acts by blocking certain neurotransmitters in the central nervous system, particularly acetylcholine at muscarinic receptors. This action leads to decreased muscle tone and reduced reflexes.

Key points regarding its mechanism include:

  • Anticholinergic Activity: By inhibiting acetylcholine, orphenadrine reduces muscle contractions.
  • Sedative Effects: Its central nervous system depressant properties contribute to sedation, which can aid in pain management .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Bitter taste
  • Density: Approximately 1.0 g/cm³

Chemical Properties

  • pKa Value: Approximately 9.5, indicating its basic nature.
  • Stability: Stable under normal conditions but sensitive to moisture and light.
  • Decomposition Products: Can produce toxic nitrogen oxides upon combustion.

These properties highlight the importance of proper storage conditions to maintain the efficacy and safety of orphenadrine formulations .

Applications

Scientific Uses

Orphenadrine has several applications in medical science:

  1. Muscle Relaxation: Primarily used for treating muscle spasms associated with acute musculoskeletal pain.
  2. Pain Management: Often combined with analgesics for enhanced pain relief.
  3. Motion Sickness Treatment: Utilized due to its antihistaminic properties.
  4. Research Applications: Investigated for potential neuroprotective effects in various neurological disorders .
Introduction to Orphenadrine: Historical Context and Pharmacological Significance

Historical Development and Patent Chronology

Orphenadrine's development is intrinsically linked to the pioneering antihistamine research of George Rieveschl, a professor of chemistry at the University of Cincinnati, during the 1940s. Rieveschl's laboratory focused on synthesizing novel antihistaminic compounds, leading to the discovery of diphenhydramine by his student Fred Huber in 1943. Parke-Davis licensed this compound, bringing Rieveschl on board as their Director of Research in 1947. Under his leadership, orphenadrine was developed as a structural analog of diphenhydramine [1] [6].

Table 1: Key Patents for Orphenadrine and Derivatives

Patent NumberYearAssigneePrimary Focus/ClaimSignificance
US 2567351Not specifiedNot specifiedOriginal compound claims (Orphenadrine base)Established core intellectual property for the molecule [9]
US 2991225Not specifiedNot specifiedPharmaceutical compositions (e.g., salts like citrate)Covered formulations enabling therapeutic use [9]
VariousPost-1950sMultiple companiesCombination products (e.g., with Aspirin, Paracetamol)Extended commercial lifespan and application scope [8]

The compound received US approval as a muscle relaxant in 1957 [3]. Early brand names included Disipal (hydrochloride salt) and Norflex/Norgesic (citrate salt), marketed primarily by Riker Laboratories (later acquired by 3M Pharmaceuticals) and others [1] [6] [8]. The citrate salt became particularly common in the US for oral (tablets, extended-release tablets) and injectable formulations, while the hydrochloride was also used internationally [1] [2]. Generic versions emerged following patent expirations, supplied by numerous manufacturers [8]. The development trajectory highlights a transition from academic discovery through corporate development and refinement (salts, formulations) to widespread generic availability.

Classification within Anticholinergic and Antihistaminergic Drug Classes

Orphenadrine is pharmacologically classified as a tertiary amino compound and specifically the phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol [9]. Its primary therapeutic actions stem from its membership in two key drug classes:

  • Anticholinergics (Muscarinic Receptor Antagonists): Orphenadrine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChR), with a potency approximately 58% of atropine [1]. This nonselective mAChR blockade is its defining mechanism for alleviating motor symptoms in Parkinsonism, counteracting relative cholinergic excess in the basal ganglia due to dopamine deficiency [1] [2] [6]. This central anticholinergic action also contributes significantly to its side effect profile (e.g., dry mouth, constipation, blurred vision, urinary retention, confusion) but is less relevant to its muscle relaxant effects [5] [10]. It is further subclassified as a parasympatholytic due to its inhibition of parasympathetic nervous system actions [9].
  • Antihistaminergics (H1-Receptor Antagonists): As a derivative of diphenhydramine (a first-generation ethanolamine antihistamine), orphenadrine retains potent histamine H1-receptor antagonist activity [1] [9]. While this contributes to potential sedation (a common effect of first-gen antihistamines), stimulation has also been reported, especially in the elderly [1]. The role of H1 blockade in its primary therapeutic effects (muscle relaxation, Parkinsonism) is considered secondary to its anticholinergic and other mechanisms [1] [7].

Table 2: Orphenadrine vs. Diphenhydramine: Core Pharmacological Classification

FeatureOrphenadrineDiphenhydraminePharmacological Consequence
Chemical RelationMonomethylated derivative (o-methyldiphenhydramine)Parent compoundStructural similarity underpins shared mechanisms
Anticholinergic PotencyHigher (~58% of atropine) [1] [11]LowerMore pronounced central & peripheral antimuscarinic effects
H1-Antihistamine PotencyPresent, but potentially less dominantPrimary mechanismSimilar sedative potential, but orphenadrine may cause stimulation
Key Additional MechanismsNMDA antagonism, NDRI, Na+ channel block [1]Weak peripheral anticholinergic, local anestheticBroader spectrum of potential actions for orphenadrine

Crucially, orphenadrine exhibits several additional pharmacological properties that distinguish it from simple anticholinergics or antihistamines and may contribute to its efficacy, particularly as a muscle relaxant and analgesic:

  • NMDA Receptor Antagonism: Binds and inhibits N-Methyl-D-Aspartate receptors (Ki ~6.0 ± 0.7 μM), though significantly less potent than agents like phencyclidine [1] [7]. This mechanism is implicated in central pain modulation.
  • Monoamine Reuptake Inhibition: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), potentially contributing to mild mood-elevating effects and motor effects [1] [17] [18].
  • Sodium Channel Blockade: Inhibits voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9), which may contribute to local anesthetic and analgesic effects [1] [19].
  • hERG Potassium Channel Blockade: This activity is associated with a potential risk of cardiac arrhythmias [1] [20].

Therefore, while firmly rooted in the anticholinergic and antihistaminic classes derived from its diphenhydramine lineage, orphenadrine possesses a multifaceted and "dirty" pharmacological profile [1], with these additional mechanisms underpinning its specific therapeutic applications beyond its structural parent.

Role in 20th-Century Therapeutics: Transition from Diphenhydramine Derivatives

Orphenadrine's therapeutic journey exemplifies a successful transition from being a simple derivative to establishing distinct clinical roles, primarily in two domains:

  • Management of Parkinsonism: Prior to the advent of levodopa (late 1960s) and later dopamine agonists and amantadine, anticholinergics were the cornerstone of Parkinson's disease (PD) pharmacotherapy. Orphenadrine emerged as a significant agent in this class [1] [7]. Its mechanism involved restoring the neurotransmitter balance within the basal ganglia, counteracting the relative cholinergic excess caused by dopamine deficiency. This proved effective, particularly for tremor and rigidity, with Cochrane reviews indicating that anticholinergics like orphenadrine provided symptomatic benefit in approximately 20% of PD patients [1] [6]. While largely superseded by dopaminergic therapies for primary treatment due to superior efficacy on core symptoms like bradykinesia and a better side effect profile, orphenadrine and other anticholinergics retained a role, especially in managing drug-induced parkinsonism and as adjunctive therapy for tremor in selected patients [1] [2] [6]. The central anticholinergic effect was paramount for this application.

  • Treatment of Musculoskeletal Pain & Spasm: This became orphenadrine's primary and most enduring indication. Marketed as a skeletal muscle relaxant, it was used adjunctively with rest and physical therapy for acute, painful conditions like strains and sprains [1] [2] [3]. Its mechanism here is distinct from direct peripheral muscle relaxation and is multifactorial, involving:

  • Central Modulation: Actions within the CNS, potentially via its anticholinergic, antihistaminergic, and NMDA receptor antagonism, altering pain perception and reducing reflex muscle spasm [1] [5] [10].
  • Analgesic Properties: Independent analgesic effects, potentially mediated by NMDA receptor blockade, sodium channel inhibition (Nav1.7, Nav1.8, Nav1.9), and possibly monoamine reuptake inhibition (NDRI) contributing to mood elevation [1] [7] [10]. These properties often led to its combination with analgesics like paracetamol (acetaminophen), aspirin, or NSAIDs (e.g., Norgesic = orphenadrine/aspirin/caffeine). Clinical reviews noted that while evidence supported orphenadrine's efficacy in acute musculoskeletal pain, its relative efficacy compared to other muscle relaxants was sometimes less clear [1] [4] [7]. Studies suggested the combination with paracetamol offered superior analgesia to paracetamol alone [7].

The transition from a diphenhydramine derivative to established therapeutic agent was driven by the enhanced anticholinergic potency crucial for Parkinsonism and the broader pharmacological profile (NMDA antagonism, Na+ channel block, NDRI) that supported its use in pain and muscle spasm. While newer agents have displaced it from first-line roles, particularly in PD, its specific combination of actions has ensured its continued, albeit more niche, presence in therapeutics throughout the latter half of the 20th century and into the 21st [1] [5] [7].

Properties

CAS Number

83-98-7

Product Name

Orphenadrine

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3

InChI Key

QVYRGXJJSLMXQH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Solubility

Sparingly soluble in water
BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/
SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/
3.00e-02 g/L

Synonyms

Citrate, Norflex Orphenadrine
Citrate, Orphenadrine
Disipal
Hydrochloride, Orphenadrine
Lysantin
Mefenamine
Mefenamine, Sodium
Mephenamine
Methyldiphenylhydramine
Norflex
Norflex Orphenadrine Citrate
Orphenadrine
Orphenadrine Citrate
Orphenadrine Citrate, Norflex
Orphenadrine Hydrochloride
Sodium Mefenamine

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.